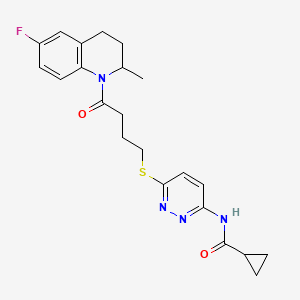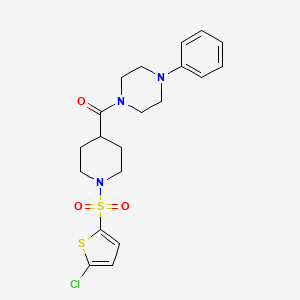
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidines, which are part of the compound’s structure, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a phenylpiperazine moiety and a chlorothiophene group.Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Analysis
- A range of N-phenylpyrazolyl aryl methanones derivatives, including molecules similar to (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone, have been synthesized for potential biological applications. These compounds were characterized using techniques like NMR, FT-IR, and HRMS (Wang et al., 2015).
- A similar compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and characterized by various spectroscopic techniques, indicating the potential for various applications in scientific research (Karthik et al., 2021).
Biological Activity
- Some synthesized derivatives exhibited favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Wang et al., 2015).
- New pyridine derivatives, similar in structure, were screened for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel et al., 2011).
- Compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential therapeutic applications (Mallesha & Mohana, 2014).
Potential Therapeutic Agents
- A series of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones were synthesized and screened for α-glucosidase enzyme inhibitory activity, some showing considerable inhibitory activity, suggesting potential as therapeutic agents (Abbasi et al., 2019).
Alzheimer's Disease Research
- A new series of multifunctional amides was synthesized for Alzheimer's disease research. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential for drug development against Alzheimer's (Hassan et al., 2018).
properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S2/c21-18-6-7-19(28-18)29(26,27)24-10-8-16(9-11-24)20(25)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-7,16H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZRJHAWQHIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

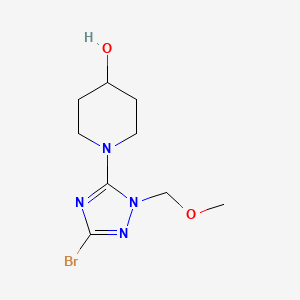
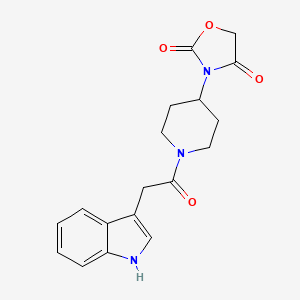
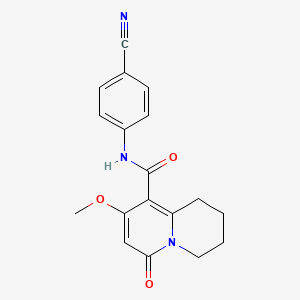
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
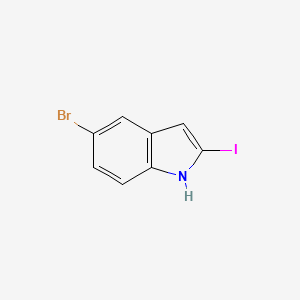
![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)

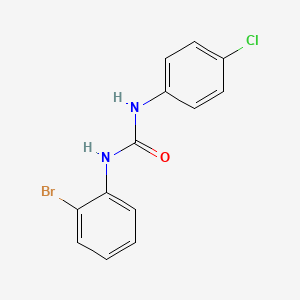
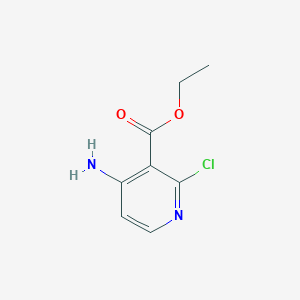

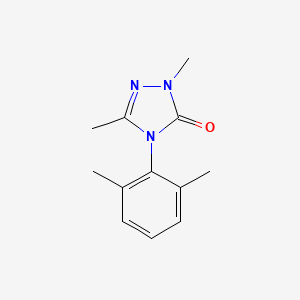
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
